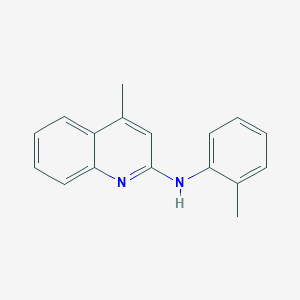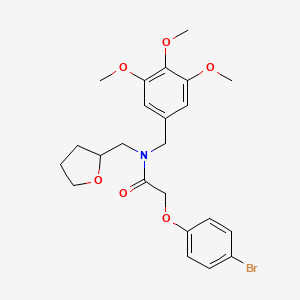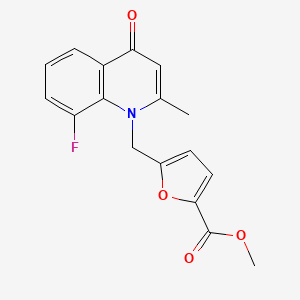
4-methyl-N-(2-methylphenyl)quinolin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-(o-tolyl)quinolin-2-amine is a heterocyclic aromatic amine with a quinoline backbone. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of both methyl and o-tolyl groups on the quinoline ring enhances its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(o-tolyl)quinolin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminobenzophenone and o-toluidine.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as phosphoric acid, to form the quinoline ring.
Methylation: The resulting quinoline derivative is then methylated using methyl iodide and a base, such as potassium carbonate, to introduce the methyl group at the 4-position.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure 4-methyl-N-(o-tolyl)quinolin-2-amine.
Industrial Production Methods
In an industrial setting, the production of 4-methyl-N-(o-tolyl)quinolin-2-amine may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Common industrial methods include:
High-Pressure Reactions: Utilizing high-pressure reactors to enhance reaction rates and improve yields.
Automated Synthesis: Employing automated synthesis equipment to ensure consistent product quality and reduce human error.
Green Chemistry Approaches: Implementing environmentally friendly methods, such as solvent-free reactions or the use of recyclable catalysts, to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(o-tolyl)quinolin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Amine derivatives.
Substitution: Halogenated or nitro-substituted quinoline derivatives.
Scientific Research Applications
4-methyl-N-(o-tolyl)quinolin-2-amine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent. Its ability to interact with various biological targets makes it a promising candidate for drug development.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds
Material Science: The compound is explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs)
Biological Studies: Researchers use the compound to study its interactions with enzymes and receptors, providing insights into its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-methyl-N-(o-tolyl)quinolin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis. Additionally, its interaction with receptors can result in anti-inflammatory and antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
4-methylquinolin-2-amine: Lacks the o-tolyl group, resulting in different reactivity and biological activity.
N-(o-tolyl)quinolin-2-amine:
4-methyl-N-phenylquinolin-2-amine: Contains a phenyl group instead of an o-tolyl group, leading to variations in its electronic properties and reactivity.
Uniqueness
4-methyl-N-(o-tolyl)quinolin-2-amine is unique due to the presence of both the methyl and o-tolyl groups, which enhance its chemical reactivity and biological activity. This combination of functional groups allows for a wide range of applications in medicinal chemistry, organic synthesis, and material science, making it a valuable compound for scientific research.
Properties
Molecular Formula |
C17H16N2 |
|---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
4-methyl-N-(2-methylphenyl)quinolin-2-amine |
InChI |
InChI=1S/C17H16N2/c1-12-7-3-5-9-15(12)18-17-11-13(2)14-8-4-6-10-16(14)19-17/h3-11H,1-2H3,(H,18,19) |
InChI Key |
ZTZJOAJLYWKQAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC2=NC3=CC=CC=C3C(=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E,5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]imino}-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B12122905.png)
![N-(4-ethoxyphenyl)-15-methyl-13-phenyl-1,8,11,13,14-pentaazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-2(7),3,5,8,10,12(16),14-heptaen-9-amine](/img/structure/B12122907.png)





![9-Fluoropyrazino[2,3-c]quinoline-5-carboxylic acid](/img/structure/B12122963.png)
![6-[3-(2-chlorophenoxy)propyl]-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12122974.png)


![(5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(2,4-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B12122981.png)
![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B12122988.png)

